molecular formula C8H13NO2 B1620493 Methyl 2-isocyano-4-methylpentanoate CAS No. 67524-41-8

Methyl 2-isocyano-4-methylpentanoate

Cat. No. B1620493
CAS RN: 67524-41-8
M. Wt: 155.19 g/mol
InChI Key: ZWTPUHSQAWCFFP-UHFFFAOYSA-N
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Description

Methyl 2-isocyano-4-methylpentanoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the isocyanate family, which is known for their reactivity and usefulness in various chemical reactions. Methyl 2-isocyano-4-methylpentanoate has been studied extensively for its potential applications in organic synthesis, medicinal chemistry, and materials science.

Mechanism Of Action

The mechanism of action of Methyl 2-isocyano-4-methylpentanoate involves the formation of a covalent bond between the isocyanate group and a nucleophile. This reaction is known as an addition reaction and is the basis for many of its applications in organic synthesis and materials science. In medicinal chemistry, the isocyanate group can react with various functional groups on a drug molecule to form a covalent bond, which can increase the drug's potency and selectivity.

Biochemical And Physiological Effects

Methyl 2-isocyano-4-methylpentanoate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a reactive compound that can form covalent bonds with various biomolecules, including proteins and DNA. This reactivity can lead to potential toxicity and adverse effects in living organisms.

Advantages And Limitations For Lab Experiments

Methyl 2-isocyano-4-methylpentanoate has several advantages for lab experiments, including its reactivity and versatility as a building block for the synthesis of various compounds. Its limitations include its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for the study of Methyl 2-isocyano-4-methylpentanoate, including:
1. Development of new synthetic methods for the production of Methyl 2-isocyano-4-methylpentanoate and related compounds.
2. Investigation of the biochemical and physiological effects of Methyl 2-isocyano-4-methylpentanoate in living organisms.
3. Development of new drug scaffolds based on Methyl 2-isocyano-4-methylpentanoate for the treatment of various diseases.
4. Synthesis of new materials based on Methyl 2-isocyano-4-methylpentanoate for various applications, including coatings, adhesives, and polymers.

Scientific Research Applications

Methyl 2-isocyano-4-methylpentanoate has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, it has been used as a building block for the synthesis of various compounds, including amino acids, peptides, and heterocycles. In medicinal chemistry, it has been studied for its potential use as a drug scaffold for the development of new therapeutics. In materials science, it has been used as a monomer for the synthesis of various polymers, including polyurethanes and polyureas.

properties

IUPAC Name

methyl 2-isocyano-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(2)5-7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTPUHSQAWCFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374794
Record name methyl 2-isocyano-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-isocyano-4-methylpentanoate

CAS RN

67524-41-8
Record name methyl 2-isocyano-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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